8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
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Overview
Description
8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a synthetic organic compound that belongs to the class of naphthopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives with phenyl and fluoro substituents under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where the fluoro or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or drug precursor.
Industry: It can be used in the development of materials with specific properties, such as photochromic or fluorescent materials.
Mechanism of Action
The mechanism of action of 8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Another naphthopyran derivative with different substituents.
1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its specific fluoro and phenyl substituents, which confer distinct chemical and biological properties. These unique features make it valuable for specific research and industrial applications.
Properties
CAS No. |
923026-70-4 |
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Molecular Formula |
C19H13FO2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
8-fluoro-10-phenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C19H13FO2/c20-14-7-6-13-8-16-17(10-22-11-18(16)21)19(15(13)9-14)12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
YKGQOEZVUFWGKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C3C=CC(=CC3=C2C4=CC=CC=C4)F)C(=O)CO1 |
Origin of Product |
United States |
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